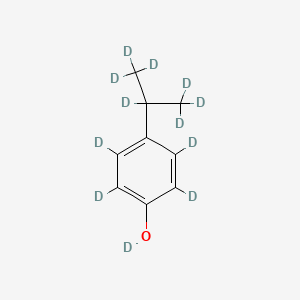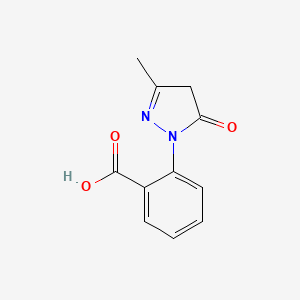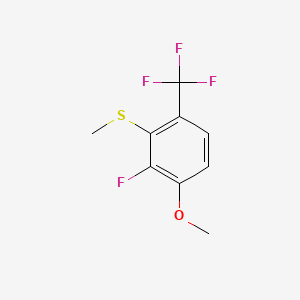
(2-Fluoro-3-methoxy-6-(trifluoromethyl)phenyl)(methyl)sulfane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Fluoro-3-methoxy-6-(trifluoromethyl)phenyl)(methyl)sulfane is a fluorinated organic compound with a unique structure that includes both fluorine and sulfur atoms.
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the radical trifluoromethylation of carbon-centered radical intermediates . This process can be carried out under photoredox catalyst-free conditions using visible light irradiation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
化学反応の分析
Types of Reactions
(2-Fluoro-3-methoxy-6-(trifluoromethyl)phenyl)(methyl)sulfane can undergo various types of chemical reactions, including:
Oxidation: The sulfane moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the trifluoromethyl group or to alter the oxidation state of the sulfur atom.
Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfane moiety can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups onto the phenyl ring.
科学的研究の応用
(2-Fluoro-3-methoxy-6-(trifluoromethyl)phenyl)(methyl)sulfane has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
作用機序
The mechanism by which (2-Fluoro-3-methoxy-6-(trifluoromethyl)phenyl)(methyl)sulfane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The methoxy group can participate in hydrogen bonding, further stabilizing the compound’s interactions with its targets .
類似化合物との比較
Similar Compounds
- 2-Fluoro-6-(trifluoromethyl)benzonitrile
- α,α,α-Trifluoro-p-tolyl isocyanate
- (2-Fluoro-3-(methoxymethoxy)-6-(trifluoromethyl)phenyl)(methyl)sulfane
Uniqueness
(2-Fluoro-3-methoxy-6-(trifluoromethyl)phenyl)(methyl)sulfane is unique due to the combination of its trifluoromethyl and methoxy groups, which confer distinct chemical properties such as increased lipophilicity and potential for hydrogen bonding. These features make it a valuable compound for various applications in research and industry.
特性
分子式 |
C9H8F4OS |
|---|---|
分子量 |
240.22 g/mol |
IUPAC名 |
2-fluoro-1-methoxy-3-methylsulfanyl-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H8F4OS/c1-14-6-4-3-5(9(11,12)13)8(15-2)7(6)10/h3-4H,1-2H3 |
InChIキー |
CKFKNIWWJBJNPG-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=C(C=C1)C(F)(F)F)SC)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



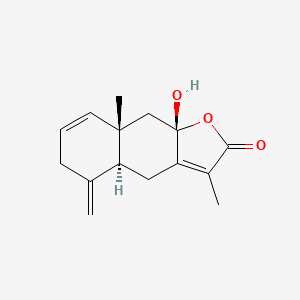
![4-[Carboxy-(4-fluorophenyl)methyl]piperazine-1-carboxylic acid tert-butyl ester hydrochloride](/img/structure/B14037183.png)


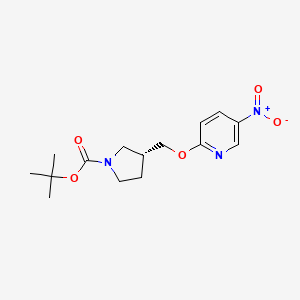
![8-chloro-3,4-dihydro-2h-benzo[1,4]oxazine HCl](/img/structure/B14037198.png)
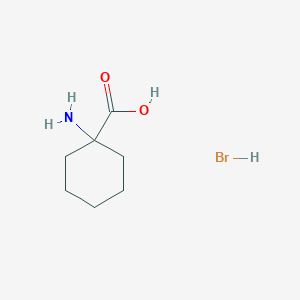

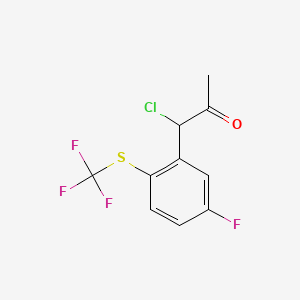
![9-Fluoro-5-(((trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]oxepin-8-yl pivalate](/img/structure/B14037222.png)
